molecular formula C10H18N2O B14481672 2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide CAS No. 67626-43-1

2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide

Cat. No.: B14481672
CAS No.: 67626-43-1
M. Wt: 182.26 g/mol
InChI Key: VOBGHQZRMMDZHC-UHFFFAOYSA-N
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Description

2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with prop-2-en-1-yl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the prop-2-en-1-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
  • methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate
  • Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-

Uniqueness

2-Methyl-N-(prop-2-en-1-yl)piperidine-1-carboxamide is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group and the piperidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

67626-43-1

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-methyl-N-prop-2-enylpiperidine-1-carboxamide

InChI

InChI=1S/C10H18N2O/c1-3-7-11-10(13)12-8-5-4-6-9(12)2/h3,9H,1,4-8H2,2H3,(H,11,13)

InChI Key

VOBGHQZRMMDZHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)NCC=C

Origin of Product

United States

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